molecular formula C20H19O2P B13693946 (2-Hydroxyphenyl)di-p-tolylphosphine Oxide

(2-Hydroxyphenyl)di-p-tolylphosphine Oxide

Cat. No.: B13693946
M. Wt: 322.3 g/mol
InChI Key: ARLGHQFTJQWQNY-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)di-p-tolylphosphine Oxide is an organophosphorus compound with the molecular formula C14H15OP. It is known for its applications in various fields of chemistry and industry due to its unique chemical properties. The compound is characterized by the presence of a phosphine oxide group attached to a hydroxyphenyl and two p-tolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl)di-p-tolylphosphine Oxide typically involves the reaction of di-p-tolylphosphine with an oxidizing agent. One common method is the oxidation of di-p-tolylphosphine using hydrogen peroxide or other peroxides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar oxidation processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl)di-p-tolylphosphine Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

(2-Hydroxyphenyl)di-p-tolylphosphine Oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)di-p-tolylphosphine Oxide involves its ability to coordinate with metal ions and participate in redox reactions. The phosphine oxide group acts as a strong electron donor, facilitating various catalytic processes. The hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxyphenyl)di-p-tolylphosphine Oxide is unique due to the presence of both hydroxy and p-tolyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a valuable compound in various chemical reactions and applications .

Properties

Molecular Formula

C20H19O2P

Molecular Weight

322.3 g/mol

IUPAC Name

2-bis(4-methylphenyl)phosphorylphenol

InChI

InChI=1S/C20H19O2P/c1-15-7-11-17(12-8-15)23(22,18-13-9-16(2)10-14-18)20-6-4-3-5-19(20)21/h3-14,21H,1-2H3

InChI Key

ARLGHQFTJQWQNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C3=CC=CC=C3O

Origin of Product

United States

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